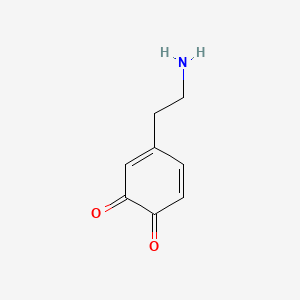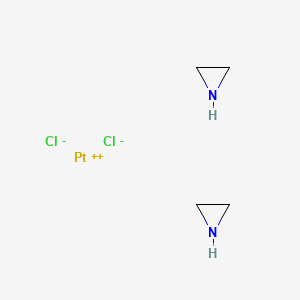
Dopamine quinone
概要
説明
Dopamine quinone is a highly reactive compound formed by the oxidation of dopamine, a neurotransmitter crucial for various physiological functions. This compound plays a significant role in the pathogenesis of neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to induce oxidative stress and cytotoxicity in dopaminergic neurons .
作用機序
Target of Action
Dopamine quinone, also known as dopaminoquinone, primarily targets dopaminergic neurons . It interacts with various bioactive molecules within these neurons . The compound’s primary targets include enzymes that catalyze dopamine oxidation to o-quinones, such as tyrosinase, prostaglandin H synthase, xanthine oxidase, cytochrome P450, dopamine β-monooxygenase, and lactoperoxidase .
Mode of Action
This compound is synthesized by the oxidation of the catechol ring of dopamine . This compound exerts its effects by interacting with its targets, leading to changes in the neuronal environment. For instance, it can react with cysteine residues if formed within the neuronal cytosol . This compound, aminochrome, and 5,6-indolequinone are directly involved in four of the five molecular mechanisms associated with Parkinson’s disease, such as mitochondrial dysfunction, aggregation of alpha-synuclein to neurotoxic oligomers, protein degradation dysfunction, and oxidative stress .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the degeneration of dopaminergic neurons containing neuromelanin, a process linked to protein degradation dysfunction, mitochondrial dysfunction, alpha-synuclein aggregation, oxidative stress, and neuroinflammation . Dopamine oxidation sequentially generates dopamine o-quinone, aminochrome, 5,6-indolequinone, and finally, neuromelanin .
Pharmacokinetics
It is known that dopamine, from which this compound is derived, produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing the release of norepinephrine from storage sites in sympathetic nerve endings .
Result of Action
The molecular and cellular effects of this compound’s action are significant. This compound and its metabolites exert cytotoxicity in dopaminergic neuronal cells, primarily due to the generation of highly reactive dopamine and DOPA quinones . This cytotoxicity is closely linked to neurodegenerative diseases such as Parkinson’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, when dopamine neurons are damaged, an excess amount of cytosolic dopamine or l-DOPA is spontaneously oxidized, producing dopamine quinones . Moreover, the temperature of the environment can also influence the effects of this compound.
準備方法
Synthetic Routes and Reaction Conditions: Dopamine quinone is typically synthesized through the oxidation of dopamine. This process can be initiated by various oxidizing agents, including enzymes like tyrosinase or chemical oxidants such as ferricyanide. The reaction is usually carried out in an aqueous solution under mild conditions to prevent further degradation of the quinone .
Industrial Production Methods: While this compound is not produced on an industrial scale due to its instability and reactivity, its precursor, dopamine, is synthesized industrially through the fermentation of tyrosine or phenylalanine using genetically modified microorganisms. The dopamine is then oxidized to this compound under controlled laboratory conditions .
化学反応の分析
Types of Reactions: Dopamine quinone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of dopachrome and other melanin intermediates.
Substitution: It can react with nucleophiles such as thiols and amines, leading to the formation of various adducts.
Common Reagents and Conditions:
Oxidation: Ferricyanide, tyrosinase, and other oxidizing agents in aqueous solutions.
Reduction: Ascorbic acid and other reducing agents.
Substitution: Thiols, amines, and other nucleophiles in buffered solutions.
Major Products Formed:
Oxidation: Dopachrome, melanin intermediates.
Reduction: Dopamine.
Substitution: Various adducts with nucleophiles.
科学的研究の応用
Dopamine quinone has several scientific research applications, including:
Chemistry: Used as a model compound to study quinone chemistry and its reactivity with various nucleophiles.
Medicine: Studied for its potential neurotoxic effects and as a target for neuroprotective strategies.
Industry: Utilized in the development of biosensors for the detection of dopamine and related compounds.
類似化合物との比較
Dopaquinone: Another quinone formed from the oxidation of L-DOPA, involved in melanin synthesis.
Benzoquinone: A simpler quinone with similar redox properties but lacking the catecholamine structure.
Naphthoquinone: A polycyclic quinone with distinct chemical properties and biological activities.
Uniqueness of Dopamine Quinone: this compound is unique due to its formation from dopamine, a critical neurotransmitter, and its specific role in neurodegenerative diseases. Unlike other quinones, it is directly linked to the pathogenesis of Parkinson’s disease and other dopaminergic neurotoxicity conditions .
特性
IUPAC Name |
4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXZWUZIOASKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198716 | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50673-96-6 | |
| Record name | Dopamine quinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopamine quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopamine quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dopamine quinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dopamine quinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)


![3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)






![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

